Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)-

CAS No.: 126921-42-4

Cat. No.: VC17042199

Molecular Formula: C21H23N3

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 126921-42-4 |

|---|---|

| Molecular Formula | C21H23N3 |

| Molecular Weight | 317.4 g/mol |

| IUPAC Name | 4-[2-(4-phenylpiperazin-1-yl)ethyl]quinoline |

| Standard InChI | InChI=1S/C21H23N3/c1-2-6-19(7-3-1)24-16-14-23(15-17-24)13-11-18-10-12-22-21-9-5-4-8-20(18)21/h1-10,12H,11,13-17H2 |

| Standard InChI Key | XOMJYONWYHIHCM-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1CCC2=CC=NC3=CC=CC=C23)C4=CC=CC=C4 |

Introduction

Structural Characteristics and Chemical Identity

Core Architecture

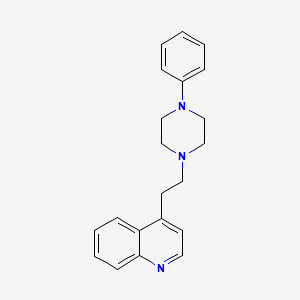

The compound features a quinoline backbone—a bicyclic structure comprising a benzene ring fused to a pyridine ring—substituted at the 4-position with an ethyl chain linked to a 4-phenylpiperazine group. The piperazine moiety introduces two nitrogen atoms within a six-membered ring, enhancing the molecule's solubility and capacity for hydrogen bonding. The IUPAC name, 4-[2-(4-phenylpiperazin-1-yl)ethyl]quinoline, reflects this substitution pattern (Figure 1).

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 317.4 g/mol | |

| SMILES | C1CN(CCN1CCC2=CC=NC3=CC=CC=C23)C4=CC=CC=C4 | |

| InChIKey | XOMJYONWYHIHCM-UHFFFAOYSA-N |

Structural Analogues and Derivatives

Comparative analysis with related quinoline derivatives highlights distinct pharmacological profiles. For instance:

-

PK 8165 (2-phenyl-4[2-(4-piperidinyl)ethyl]quinoline): A partial agonist of benzodiazepine receptors with anticonflict properties but no affinity for BZ1/BZ2 receptor subtypes .

-

4-Methyl-2-(4-phenylpiperazin-1-yl)quinoline: Exhibits altered lipophilicity due to methyl substitution, influencing its pharmacokinetics .

-

2-(4-Ethoxyphenyl)-4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]quinoline: A bulkier derivative with a molecular weight of 438.5 g/mol, demonstrating enhanced receptor affinity .

Synthesis and Chemical Reactivity

Stability and Reactivity

The compound’s stability is influenced by the electron-rich quinoline ring and the basic piperazine group. It is susceptible to oxidation at the ethyl bridge and may undergo metabolic degradation via hepatic cytochrome P450 enzymes.

Biological Activities and Mechanisms of Action

Central Nervous System (CNS) Modulation

The compound interacts with benzodiazepine receptors as a partial agonist, distinguishing it from classical anxiolytics like diazepam. Studies on PK 8165, a structural analogue, reveal its ability to potentiate the effects of GABA (gamma-aminobutyric acid) without directly altering cerebellar cGMP levels . This suggests a modulatory role in anxiety and seizure disorders .

Anticancer Properties

The quinoline scaffold is known to intercalate DNA and inhibit topoisomerases. Molecular docking studies suggest that the piperazine-ethyl sidechain may enhance binding to kinase domains, making it a candidate for tyrosine kinase inhibitor development.

Pharmacokinetic and Toxicity Profiles

Metabolism and Excretion

Predicted metabolic pathways include:

-

N-dealkylation of the piperazine ring.

-

Hydroxylation of the quinoline core.

These metabolites are likely excreted renally, though in vivo studies are needed for confirmation.

Toxicity Considerations

No acute toxicity data are available, but piperazine-containing compounds are generally associated with neurotoxicity at high doses. Structural analogues like PK 8165 show low cytotoxicity in preclinical models .

Applications in Medicinal Chemistry

Drug Design Innovations

The compound’s dual affinity for benzodiazepine receptors and kinase domains positions it as a multitarget ligand. This property is advantageous in treating complex disorders like Alzheimer’s disease, where both neurotransmitter imbalance and neuroinflammation play roles .

Future Research Directions

-

In Vivo Efficacy Studies: Validate anxiolytic and anticonvulsant activities in animal models.

-

Structure-Activity Relationship (SAR) Analysis: Optimize the ethyl-piperazine chain for enhanced receptor selectivity.

-

Nanoparticle Delivery Systems: Overcome bioavailability limitations using lipid-based carriers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume